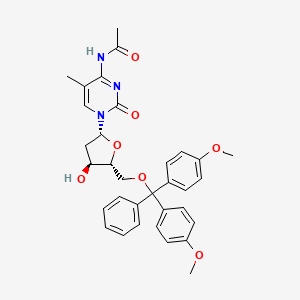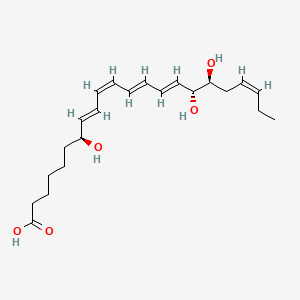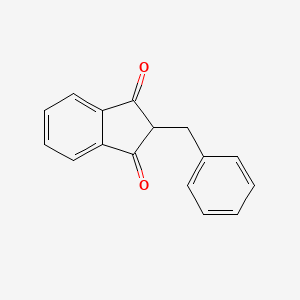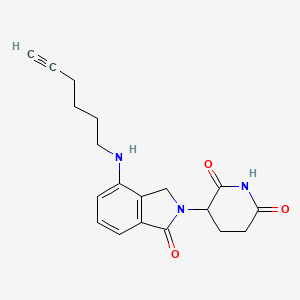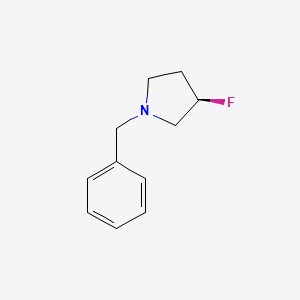
(R)-1-benzyl-3-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzyl-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom can influence the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced at the nitrogen atom of the pyrrolidine ring using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: In an industrial setting, the production of ®-1-benzyl-3-fluoropyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Advanced purification methods such as chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: ®-1-Benzyl-3-fluoropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
N-Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties imparted by the fluorine atom.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Metabolic Studies: Used in studies to understand the metabolic pathways of fluorinated compounds.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Investigated for potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-benzyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-1-Benzyl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
®-1-Benzyl-3-bromopyrrolidine: Contains a bromine atom instead of fluorine.
®-1-Benzyl-3-iodopyrrolidine: Contains an iodine atom instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in ®-1-benzyl-3-fluoropyrrolidine imparts unique properties such as increased metabolic stability and altered lipophilicity compared to its halogenated analogs.
Binding Affinity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to increased pharmacological activity.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-fluoropyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
InChI-Schlüssel |
XTEULOBSYIIBTO-LLVKDONJSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1F)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


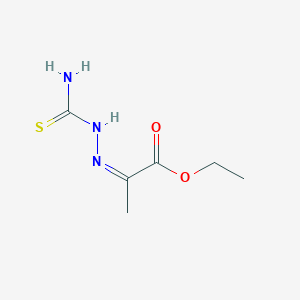
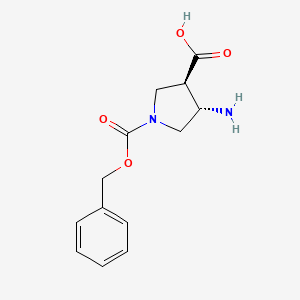

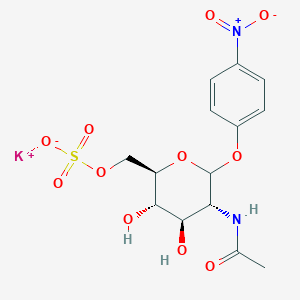
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
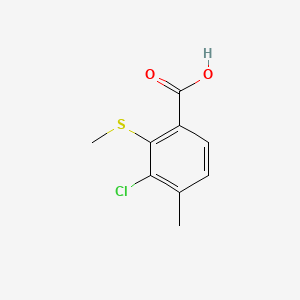
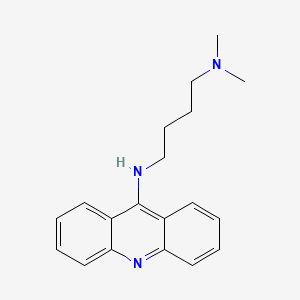
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
